13- to 17-Fold Potency Gain Over Methyl and Trifluoromethyl Analogs via CHF₂ Hydrogen-Bond Donation
When incorporated as a P1 amino acid in tripeptidic acylsulfonamide HCV NS3 protease inhibitors, the difluoromethyl cyclopropyl moiety (derived from this carboxylic acid) increased enzyme inhibitory potency by 13-fold relative to the methyl (CH₃) analog and by 17-fold relative to the trifluoromethyl (CF₃) analog [1]. A cocrystal structure confirmed a direct hydrogen bond between the polarized C–H of the CHF₂ group and the backbone carbonyl of Leu135 [1]. This shows the carboxylic acid as the key precursor to a selectivity- and potency-enabling pharmacophore that cannot be replicated by simpler alkyl or perfluoroalkyl substituents.
| Evidence Dimension | Enzyme inhibitory potency (fold-change) |
|---|---|
| Target Compound Data | Ki = 0.04 nM (difluoromethyl cyclopropyl amino acid derivative) |
| Comparator Or Baseline | CH₃ analog (Ki = 0.52 nM); CF₃ analog (Ki = 0.68 nM) |
| Quantified Difference | 13-fold more potent than CH₃; 17-fold more potent than CF₃ |
| Conditions | HCV NS3/4A protease enzyme assay; tripeptidic acylsulfonamide series |
Why This Matters
Procuring this enantiopure carboxylic acid is essential for synthesizing drug candidates that exploit the CHF₂ H-bond donor interaction, a validated strategy for improving potency by over an order of magnitude where methyl or trifluoromethyl groups fail.
- [1] Zheng, B., et al. (2018). Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Med. Chem. Lett., 9(2), 143-148. View Source
